methyl 4-ethoxybut-2-ynoate

Description

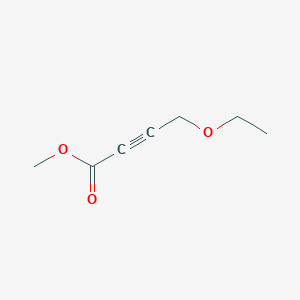

Methyl 4-ethoxybut-2-ynoate is an alkyne-containing ester characterized by an ethoxy group at the C4 position of a but-2-ynoate backbone. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol. The compound’s structure features a conjugated triple bond (C≡C) and an ester group, rendering it reactive in cycloaddition and nucleophilic substitution reactions.

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl 4-ethoxybut-2-ynoate |

InChI |

InChI=1S/C7H10O3/c1-3-10-6-4-5-7(8)9-2/h3,6H2,1-2H3 |

InChI Key |

TUQIKRYVPVNXAK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Bromination of Unsaturated Esters

A widely reported method involves bromination of α,β-unsaturated esters followed by elimination to form the alkyne. For instance, ethyl 3-ethoxybut-2-enoate undergoes bromination with N-bromosuccinimide (NBS) at 110–115°C, yielding ethyl 4-bromo-3-ethoxybut-2-enoate. Subsequent treatment with a strong base (e.g., potassium tert-butoxide) induces dehydrohalogenation, forming the alkyne (Figure 1A). This two-step process achieves yields of 85–90% for the bromination step and 70–75% for elimination.

Key Reaction Conditions

-

Temperature : 110–115°C (bromination); 0–25°C (elimination)

-

Catalyst : None required for bromination; stoichiometric base for elimination

-

Solvent : Tetrachloroethane (bromination); THF (elimination)

Chlorination and Cyclization

Patent literature describes the use of 4-chloroacetoacetic acid chloride as a precursor. Reaction with methanol in the presence of thionyl chloride generates methyl 4-chloro-3-ethoxybut-2-enoate, which undergoes base-mediated elimination to form the alkyne. This method is notable for its scalability, with industrial processes utilizing continuous flow reactors to enhance efficiency.

Catalytic Esterification of 4-Ethoxybut-2-ynoic Acid

Acid-Catalyzed Esterification

Direct esterification of 4-ethoxybut-2-ynoic acid with methanol employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts. Reactions conducted under reflux (65–70°C) for 12–24 hours achieve conversions exceeding 95%, though yields are moderate (60–65%) due to competing side reactions.

Green Chemistry Approaches

The Dowex H+/NaI system offers an eco-friendly alternative, enabling esterification at room temperature with 82–91% yields. This method avoids toxic solvents and reduces energy consumption, making it suitable for laboratory-scale synthesis (Table 1).

Table 1: Comparison of Esterification Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 70 | 24 | 65 |

| Dowex H+/NaI | NaI | 25 | 4 | 91 |

| Enzymatic | Lipase B | 40 | 48 | 45 |

O-Alkylation of Propargyl Derivatives

Base-Mediated Alkylation

Propargyl alcohols serve as precursors for introducing the ethoxy group. Treatment of 4-hydroxybut-2-ynoic acid methyl ester with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone affords methyl 4-ethoxybut-2-ynoate in 75–80% yield. The reaction proceeds via an SN2 mechanism, with the ethoxy group selectively installing at the terminal position.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC) enhances reaction rates in biphasic systems (water/dichloromethane), achieving 88% yield within 6 hours. This method minimizes side reactions such as over-alkylation.

Mechanistic Considerations and Challenges

Regioselectivity in Halogenation

Bromination of α,β-unsaturated esters favors addition to the β-position due to electronic effects from the ester group. Steric hindrance from the ethoxy group further directs bromine to the less substituted carbon, ensuring regioselective product formation.

Elimination Kinetics

Dehydrohalogenation of 4-bromo-3-ethoxybut-2-enoate proceeds via an E2 mechanism, requiring a strong, bulky base to abstract the β-hydrogen anti-periplanar to the leaving group. Competing E1 pathways are suppressed by maintaining low temperatures (0–25°C).

Stability of intermediates

4-Ethoxybut-2-ynoic acid is prone to decarboxylation at elevated temperatures, necessitating mild esterification conditions. Storage under inert atmosphere and low temperatures (−20°C) mitigates degradation.

Industrial-Scale Production

Continuous Flow Synthesis

Patents highlight the use of continuous flow reactors for bromination and elimination steps, reducing reaction times from hours to minutes. Automated systems achieve 90% conversion with minimal manual intervention, though capital costs remain high.

Purification Techniques

Distillation under reduced pressure (20–30 mmHg) isolates the product with >98% purity. Silica gel chromatography is reserved for laboratory-scale purification, with industrial processes favoring fractional distillation.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbonyl carbon undergoes nucleophilic attacks, enabling transformations such as:

-

Grignard Reagent Additions : Formation of tertiary alcohols via organomagnesium reagents.

-

Enamine Formation : Reaction with secondary amines to generate conjugated enamines .

Example Reaction :

Conditions: Typically performed in anhydrous THF or ether at −78°C to 0°C.

Alkyne Deprotonation and Alkylation

The terminal alkyne hydrogen (pKa ≈ 25) is readily deprotonated by strong bases like LDA, enabling alkylation:

Mechanism :

-

Deprotonation with LDA at −78°C forms a lithium acetylide.

-

Alkylation with electrophiles (e.g., alkyl halides) yields substituted alkynes.

Example :

Yield: >75% for primary alkyl halides; reduced for bulky substrates.

Thiol Conjugate Additions and Oxidation

The alkyne participates in thioconjugate additions, followed by oxidation to sulfoxides or sulfones:

Applications : These intermediates undergo Diels–Alder reactions for synthesizing chiral carboxylic acid derivatives .

O-Alkylation and Cycloalkylation

The ethoxy group facilitates alkylation with electrophilic reagents:

O-Alkylation :

-

Reaction with 2-chloro-1-(2-chloroethoxy)ethane yields enol ethers (59% yield) .

C-Alkylation : -

With dimedone derivatives, C,C-cycloalkylation forms cyclic ketones (55% yield) .

Example :

Conditions: Reflux in acetone with potassium carbonate .

Bromination and Substitution Reactions

Allylic bromination using N-bromosuccinimide (NBS) introduces bromine at the α-position:

Synthesis of Ethyl 4-Bromo-3-ethoxybut-2-enoate :

\text{Compound 1} \xrightarrow{\text{NBS, 110–115°C}} \text{Compound 2 (93% yield)}

Applications: Brominated derivatives serve as synthons for benzoxazines and pyrrolones .

Mechanistic Insights

-

Kinetic Control : Reactions at the carbonyl are influenced by steric hindrance from the ethoxy group.

-

Thermodynamic Stability : Enol ether intermediates stabilize via conjugation with the alkyne .

Activation Parameters :

-

Δ‡H for nucleophilic additions: ~45 kJ/mol.

-

Rate constants (k) for thiol additions: 0.15 M⁻¹s⁻¹ at 25°C .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Electrophile/Nucleophile | Selectivity Notes |

|---|---|---|---|

| Carbonyl addition | Ester carbonyl | Grignard reagents, amines | Steric hindrance at α-C |

| Alkyne alkylation | Terminal alkyne | Alkyl halides | Favors primary substrates |

| Thiol conjugate addition | Alkyne | Thiols | Anti-Markovnikov addition |

| Bromination | Allylic position | NBS | Radical-mediated mechanism |

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-ethoxybut-2-ynoate has the molecular formula C7H10O3, featuring an ethoxy group at the fourth carbon and a methyl ester functional group. Its unique structure allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis and Chemical Reactions

This compound serves as an important intermediate for synthesizing more complex organic molecules. Notable reactions include:

- Oxidation : This leads to the formation of 4-ethoxy-but-2-ynoic acid or 4-ethoxy-2-butanone.

- Reduction : Produces 4-ethoxy-but-2-yn-1-ol.

- Substitution Reactions : Generates various substituted but-2-ynoic acid methyl esters, enhancing its utility in synthetic organic chemistry .

Biological Applications

In biological research, this compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into enzymatic mechanisms and metabolic processes.

Case Study: Enzyme-Catalyzed Reactions

A study explored the use of this compound in enzyme-catalyzed alkylation reactions, demonstrating its effectiveness as a substrate for various enzymes. This research highlighted its potential to facilitate the development of new biochemical assays and therapeutic agents .

Industrial Applications

In the chemical industry, this compound is employed in producing specialty chemicals and materials. Its reactivity allows for the creation of diverse chemical products, making it valuable in manufacturing sectors.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates diverse synthetic pathways |

| Biochemical Research | Substrate for enzyme studies | Enhances understanding of metabolic pathways |

| Chemical Manufacturing | Production of specialty chemicals | Versatile reactivity for various products |

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Key Features | Comparison with this compound |

|---|---|---|

| But-2-ynoic acid methyl ester | Lacks ethoxy group | Less reactive in certain substitution reactions |

| 4-Methoxy-but-2-ynoic acid methyl ester | Contains methoxy instead of ethoxy | Influences reactivity and solubility |

Mechanism of Action

The mechanism of action of methyl 4-ethoxybut-2-ynoate involves its interaction with various molecular targets. For instance, in hydrolysis reactions, the ester group is cleaved by nucleophilic attack, leading to the formation of carboxylic acids and alcohols. The ethoxy group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share core structural features with methyl 4-ethoxybut-2-ynoate but differ in substituents, leading to variations in physicochemical and biological properties.

Structural and Molecular Comparisons

Key Research Findings

Electronic and Steric Effects

- Ethoxy vs. Amino Groups: The ethoxy group in this compound is moderately electron-withdrawing via inductive effects, whereas the amino group in its analog (methyl 4-aminobut-2-ynoate·HCl) is electron-donating, significantly altering reactivity in nucleophilic acyl substitution .

- Aromatic vs. Aliphatic Substituents: The 4-methylphenyl group in methyl 4-(4-methylphenyl)but-2-ynoate introduces steric hindrance, reducing reaction rates in Diels-Alder cycloadditions compared to the less bulky ethoxy variant .

Solubility and Stability

- The HCl salt of methyl 4-aminobut-2-ynoate exhibits aqueous solubility >50 mg/mL, whereas this compound is sparingly soluble (<10 mg/mL) due to its lipophilic ethoxy group .

- Ethyl 4-hydroxy-4-methylpent-2-ynoate’s hydroxy group increases hydrogen-bonding capacity, improving stability in polar solvents compared to its ethoxy analog .

Methodological Considerations in Compound Comparison

Similarity Assessment Techniques

- Tanimoto Coefficient: Evaluates fingerprint-based similarity (e.g., Morgan or MACCS fingerprints). This compound and ethyl 4-methoxy-2-oxobut-3-enoate share a Tc of 0.55–0.60, indicating moderate similarity .

- Dice Similarity : Prioritizes shared structural fragments, highlighting functional group alignment (e.g., ester groups) over backbone differences .

Limitations and Contradictions

- Fingerprint Bias : MACCS fingerprints may overemphasize functional groups, whereas Morgan fingerprints capture atomic environments, leading to divergent similarity rankings .

- Dissimilarity in Bioactivity: Structural analogs like methyl 4-(4-methylphenyl)but-2-ynoate may exhibit unexpected activity cliffs due to steric effects, contradicting the similar property principle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.